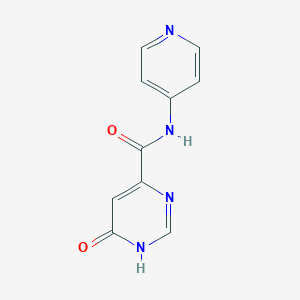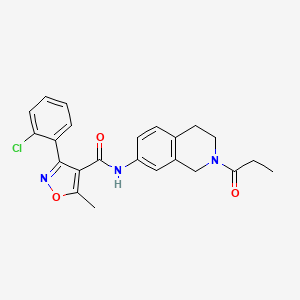
(1-Ethoxycyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Ethoxycyclobutyl)methanol” is a chemical compound with the CAS Number: 2031258-89-4 . It has a molecular weight of 130.19 and its molecular formula is C7H14O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-Ethoxycyclobutyl)methanol” can be represented by the InChI code: 1S/C7H14O2/c1-2-9-7(6-8)4-3-5-7/h8H,2-6H2,1H3 . This code provides a textual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“(1-Ethoxycyclobutyl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available sources.Safety and Hazards
The safety information available indicates that “(1-Ethoxycyclobutyl)methanol” is potentially hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H302, H315, H319, H335 , which correspond to hazards related to flammability, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Direcciones Futuras
While specific future directions for “(1-Ethoxycyclobutyl)methanol” are not available, the field of methanol research is active and evolving. Methanol and its derivatives are being explored as potential fuels and energy storage mediums . As such, there may be future research opportunities for “(1-Ethoxycyclobutyl)methanol” in these areas.
Propiedades
IUPAC Name |
(1-ethoxycyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-9-7(6-8)4-3-5-7/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPZSMWGOOBEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

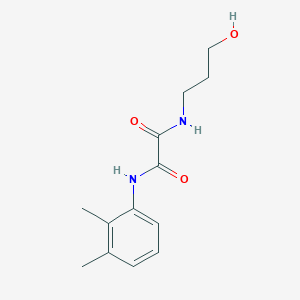

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2908582.png)
![4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908583.png)
![N-[[2-(Dimethylamino)-5-[(2-ethylsulfanylacetyl)amino]phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2908584.png)
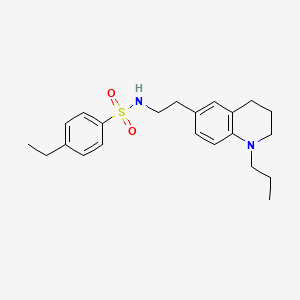

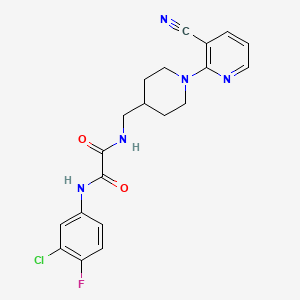
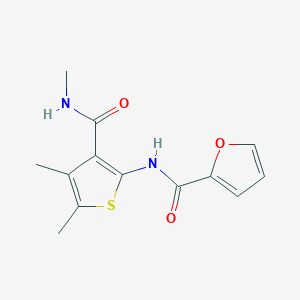
![Isopropyl 2-(isobutylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908593.png)

